molecular formula C24H30N2O3 B4103794 N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide

N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide

Cat. No.: B4103794
M. Wt: 394.5 g/mol
InChI Key: PKZPGEZCPWHPSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexane ring, a carboxamide group, and a tricyclic core, making it an interesting subject for chemical research.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-13-3-10-19(14(2)11-13)25-22(27)15-6-8-18(9-7-15)26-23(28)20-16-4-5-17(12-16)21(20)24(26)29/h3,10-11,15-18,20-21H,4-9,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZPGEZCPWHPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5CCC(C5)C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the cyclohexane and carboxamide groups. Common reagents used in these reactions may include organic solvents, catalysts, and specific reactants tailored to form the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the functional groups within the compound, potentially leading to new derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may have potential as a pharmaceutical agent, given its structural complexity and potential interactions with biological targets. Research could explore its effects on various biological pathways and its potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide may include other tricyclic compounds with carboxamide groups or cyclohexane derivatives. Examples could be:

  • Tricyclic antidepressants
  • Cyclohexane carboxamides
  • Other azatricyclic compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxamide

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